
(5-Isopropylthiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Isopropylthiophen-3-yl)methanol is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound features a thiophene ring substituted with an isopropyl group at the 5-position and a methanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropylthiophen-3-yl)methanol typically involves the functionalization of a thiophene ring. One common method is the Friedel-Crafts alkylation, where an isopropyl group is introduced to the thiophene ring using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride. The resulting intermediate can then be subjected to a formylation reaction, followed by reduction to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5-Isopropylthiophen-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiophene derivative without the methanol group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: (5-Isopropylthiophen-3-yl)aldehyde or (5-Isopropylthiophen-3-yl)carboxylic acid.
Reduction: 5-Isopropylthiophene.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of (5-Isopropylthiophen-3-yl)methanol depends on its specific interactions with molecular targets. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The presence of the thiophene ring and the methanol group can influence its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
(5-Methylthiophen-3-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
(5-Ethylthiophen-3-yl)methanol: Similar structure but with an ethyl group instead of an isopropyl group.
(5-Propylthiophen-3-yl)methanol: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
(5-Isopropylthiophen-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity, physical properties, and potential applications. The steric and electronic effects of the isopropyl group can differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C8H12OS |
|---|---|
Peso molecular |
156.25 g/mol |
Nombre IUPAC |
(5-propan-2-ylthiophen-3-yl)methanol |
InChI |
InChI=1S/C8H12OS/c1-6(2)8-3-7(4-9)5-10-8/h3,5-6,9H,4H2,1-2H3 |
Clave InChI |
NVTGPNZNXNNNLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CS1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


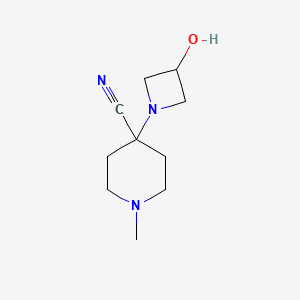
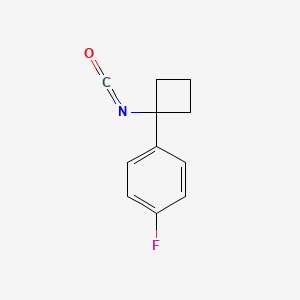
![2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14867615.png)
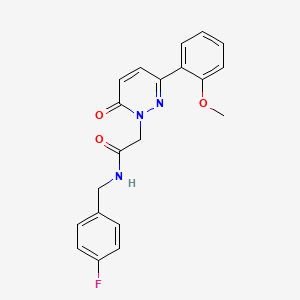

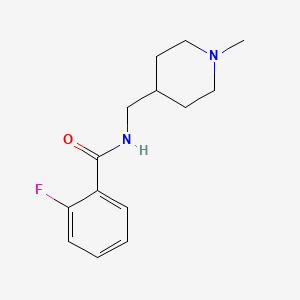
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B14867625.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B14867633.png)
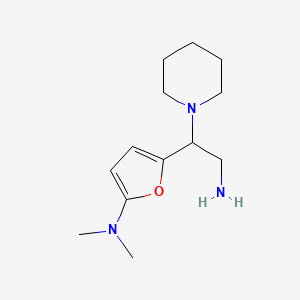
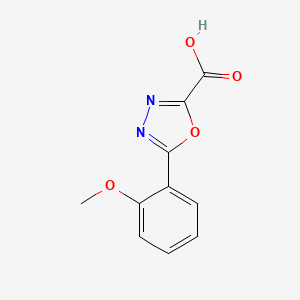
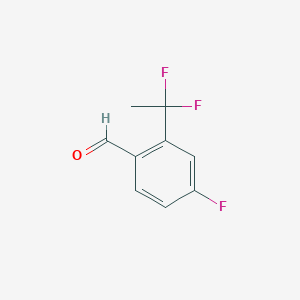

![[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14867672.png)
![3-(1H-indol-3-yl)-N-[2-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B14867679.png)
